molecular formula C7H9N3O3 B8627153 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one CAS No. 921214-32-6

4-amino-1-ethyl-3-nitro-1H-pyridin-2-one

Cat. No. B8627153
M. Wt: 183.16 g/mol
InChI Key: RHEOFMKXDBZGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-ethyl-3-nitro-1H-pyridin-2-one is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921214-32-6

Product Name

4-amino-1-ethyl-3-nitro-1H-pyridin-2-one

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

4-amino-1-ethyl-3-nitropyridin-2-one

InChI

InChI=1S/C7H9N3O3/c1-2-9-4-3-5(8)6(7(9)11)10(12)13/h3-4H,2,8H2,1H3

InChI Key

RHEOFMKXDBZGBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-1-ethyl-3-nitro-1H-pyridin-2-one (1.40 g, 6.91 mmol) and 28% aqueous ammonia (6.92 g, 55.3 mmol) in THF (30 mL) was stirred at room temperature for 17 h. The solvent was evaporated under reduced pressure and water was added to the residue. The resulting precipitate was filtered and washed with water to give 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one (0.95 g, 75% yield). 1H-NMR (DMSO): δ, 8.03 (m, 2H), 7.57 (d, 1H, J=7.2 Hz), 5.90 (d, 1H, J=7.2 Hz), 3.78 (q, 2H, J=7.2 Hz), 1.15 (t, 3H, J=7.2 Hz). MS: calculated for C7H7N3O3+H 184.1; found: 184.1.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.